n,n'-Bis(4-nitrophenyl)cystinamide

Vue d'ensemble

Description

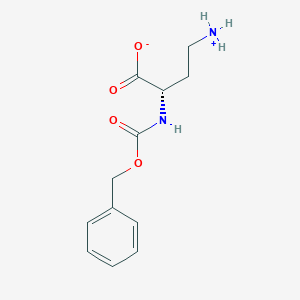

N,N’-Bis(4-nitrophenyl)cystinamide is a chemical compound with the molecular formula C18H20N6O6S2 . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . It has been used in the design and synthesis of a novel monomer, N,N’-bis(acryloyl) cystinamide (NBACA), with L-cystine as raw material .

Synthesis Analysis

The synthesis of N,N’-bis(acryloyl) cystinamide (NBACA) involves using N,N’-Bis(4-nitrophenyl)cystinamide as the monomer and crosslinker . The synthesis process involves distillation-precipitation polymerization in ethanol . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of N,N’-Bis(4-nitrophenyl)cystinamide is defined by its molecular formula, C18H20N6O6S2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic information, which is not available in the current search results.Chemical Reactions Analysis

N,N’-Bis(4-nitrophenyl)cystinamide is involved in the formation of a reduction-sensitive nanohydrogel . The nanohydrogel is prepared using N,N’-Bis(4-nitrophenyl)cystinamide both as the monomer and crosslinker . The nanohydrogel exhibits good reduction-sensitive drug-release behavior . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Bis(4-nitrophenyl)cystinamide are defined by its molecular structure . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . More detailed physical and chemical property analysis would require additional data such as solubility, melting point, boiling point, etc., which is not available in the current search results.Applications De Recherche Scientifique

Stabilizers for Nitrate Ester-based Energetic Materials

The compound has been used as a stabilizer for nitrate ester-based energetic materials . The efficiency of the poly 2-acryloyl-N,N-bis(4-nitrophenyl) propandiamide and poly2-acryloyl-N,N-bis(4-methylphenyl) propandiamide stabilizers and their synergistic effect were investigated using thermogravimetric analysis, Bergmann–Junk test and differential scanning calorimetry .

Organic Nonlinear Optical Crystal Growth

The compound has been used in the growth of large size organic single crystals of a C2-symmetric bis amide molecule, N, N ′ bis (4-nitrophenyl)- (1R,2R)-diaminocyclohexane (BNDC) . These crystals have good optical transmittance between 519 and 2000 nm .

Terahertz (THz) Generation

The compound has been used in the generation of THz waves, which find use in security scanners, detection of hidden explosives, cancer cell imaging, probing DNA molecule, quality inspection of food packages, testing of electronic circuits, defect identification in aircraft structures, etc .

Reduction-sensitive Nanohydrogel Preparation

A novel N, N’-bis(acryloyl) cystinamide (NBACA), was designed and synthesized with L-cystine as row material. By using this NBACA both as the mono-mer and crosslinker, reduction-sensitive nanohydrogel was prepared for hydrophobic drug, paclitaxel (PTX) .

Mécanisme D'action

Target of Action

N,N’-Bis(4-nitrophenyl)cystinamide, also known as Nicarbazin, is primarily used as a coccidiostat in poultry . It targets the protozoan parasites causing coccidiosis, a disease that can lead to significant losses in the poultry industry . The compound is also effective against a wide range of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

Nicarbazin is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP . The DNC inhibits the formation of the vitelline membrane separating the egg yolk and egg white .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the protozoan parasites, preventing their reproduction and spread .

Pharmacokinetics

The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species . Following oral administration, nicarbazin rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Result of Action

The primary result of N,N’-Bis(4-nitrophenyl)cystinamide’s action is the prevention of coccidiosis in poultry by inhibiting the reproduction of the causative protozoan parasites . This leads to a decrease in the prevalence of the disease, improving the health and productivity of the poultry.

Action Environment

The action of N,N’-Bis(4-nitrophenyl)cystinamide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the diet of the birds, as certain feed components can interact with the drug and affect its bioavailability . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Orientations Futures

The use of N,N’-Bis(4-nitrophenyl)cystinamide in the synthesis of reduction-sensitive nanohydrogels presents interesting future directions . These nanohydrogels have potential applications in drug delivery, particularly for hydrophobic drugs . Future research could explore the optimization of these nanohydrogels, their drug-loading capacity, and their potential applications in targeted cancer therapy .

Propriétés

IUPAC Name |

2-amino-3-[[2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNQCHDHUMEZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955742 | |

| Record name | N,N'-Bis(4-nitrophenyl)cystinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n'-Bis(4-nitrophenyl)cystinamide | |

CAS RN |

34199-07-0 | |

| Record name | Cystine-bis-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034199070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(4-nitrophenyl)cystinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-(4-nitrophenyl)propionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)